3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that contains a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
The synthesis of 3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial strains.
Medicine: It has potential anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Industry: The compound’s antioxidant properties make it useful in formulations requiring oxidative stability.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with cellular targets. For instance, its anticancer activity is attributed to the activation of caspases, leading to apoptosis in cancer cells . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
3-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but with different potency and selectivity.
3-Acetoxy-2-methylbenzamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific activity.
The uniqueness of this compound lies in its methoxy group, which influences its biological activity and chemical reactivity .
Properties
IUPAC Name |
3-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-8-4-2-3-7(5-8)9(14)12-10-13-11-6-16-10/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWXZHHIZNLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.